N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with a complex structure that includes a methoxyphenyl group, a pyrazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, dihydropyrazoles, and halogenated compounds .
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-10-13(9-16-17)15-8-12-5-4-6-14(7-12)18-3/h4-7,9-11,15H,8H2,1-3H3 |
InChI Key |
MUAYPKJOGPOZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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